Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide
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Overview
Description
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide is a complex organic compound with the molecular formula C19H15Cl3N4OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a phenylazo group, which is known for its vivid coloration properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide typically involves multiple steps:
Formation of Thiophene-2-carboxylic Acid: This can be achieved through the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene.
Introduction of the Trichloroethyl Group: The trichloroethyl group is introduced through a chlorination reaction using trichloroacetyl chloride under controlled conditions.
Coupling with Phenylazo Group: The phenylazo group is introduced via a diazotization reaction followed by coupling with aniline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Esters and amides.
Scientific Research Applications
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to the presence of the phenylazo group.
Mechanism of Action
The mechanism of action of thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(2-methyl-4-nitrophenylamino)ET)amide .
- Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(3-chlorophenylamino)ET)amide .
Uniqueness
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide is unique due to the presence of the phenylazo group, which imparts distinct coloration properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
1321674-06-9 |
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Molecular Formula |
C19H15Cl3N4OS |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15Cl3N4OS/c20-19(21,22)18(24-17(27)16-7-4-12-28-16)23-13-8-10-15(11-9-13)26-25-14-5-2-1-3-6-14/h1-12,18,23H,(H,24,27) |
InChI Key |
BQPNPJFQYOYRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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